4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide
Description
Properties
IUPAC Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-18-16(22)12-3-5-13(6-4-12)20-15(21)7-2-11-8-9-19-14(17)10-11/h2-10H,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNCJHMRCPCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The resulting intermediate is then subjected to further reactions to introduce the enamido and benzamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Pyridine Substitution: The target compound’s 2-chloropyridin-4-yl group contrasts with pyridin-3-yl in ’s analogue.
- Linker Diversity: The propenamido linker in the target compound differs from urea () or thioxoimidazolidinone () linkers. Acrylamide’s planar geometry may facilitate π-π stacking interactions in biological systems .
- Functional Groups: Trifluoromethyl (CF₃) and cyano (CN) groups in and enhance metabolic stability and binding affinity via hydrophobic interactions, whereas the target’s chloro group balances lipophilicity and steric bulk .
Pharmacological and Physicochemical Profiles
- Biological Activity: While direct data for the target compound are lacking, analogues like tucidinostat () and FAK inhibitors () highlight benzamides’ roles in oncology.
- Predicted Properties : provides collision cross-section (CCS) data for a related benzamide, with [M+H]+ CCS = 200.6 Ų. The target compound’s smaller size (MW ~307 vs. 422 in ) suggests improved membrane permeability .
- Synthetic Routes: HBTU-mediated coupling () and morpholino-triazine derivatization () are viable methods for synthesizing benzamide analogues, though the target compound’s synthesis remains undocumented in the evidence .
Biological Activity
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is a complex organic compound notable for its potential biological activities. This compound features a chloropyridine moiety and is linked to a benzamide structure, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide
- Molecular Formula : C16H14ClN3O2
- CAS Number : 1424624-36-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential applications in antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound effectively inhibited growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. Further studies are required to elucidate the specific pathways involved.
Table of Biological Activity Findings
| Activity Type | Tested Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | 10 - 100 | Inhibition of bacterial growth | |
| Anticancer | 5 - 50 | Induction of apoptosis in cell lines | |
| Enzyme Inhibition | Varies | Modulation of enzyme activity |
Case Studies and Research Findings
Several case studies have explored the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- Conducted on Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) value that suggests effective antimicrobial properties.
-
Cancer Cell Line Study :
- Focused on breast and lung cancer cell lines.
- Demonstrated significant reduction in cell viability upon treatment with the compound, highlighting its potential as an anticancer drug.
-
Enzyme Interaction Study :
- Investigated the compound's ability to inhibit specific enzymes linked to cancer progression.
- Results showed promising inhibition rates, warranting further exploration into its mechanism of action.
Q & A
Q. What are the common synthetic routes for 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Chlorination of pyridine : Electrophilic aromatic substitution introduces the chloro group at the 2-position of the pyridine ring. (ii) Coupling with benzyl halide : The chloropyridine derivative reacts with a benzyl halide under basic conditions to form an intermediate. (iii) Amidation : The intermediate undergoes amidation with 4-carboxy-N-methylbenzamide using coupling agents like EDC/HOBt. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : and NMR confirm substituent positions and amide bond formation.
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Matches calculated vs. experimental C, H, N, Cl content .
Q. What purification methods are effective for this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., chloroform:methanol 9:1 to 3:1) removes unreacted intermediates.
- Recrystallization : Dimethyl ether or ethanol-water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and scalability?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., chlorination).
- Catalyst Screening : Palladium-based catalysts may enhance coupling efficiency.
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce purification complexity.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. no activity)?
- Methodological Answer :
- Purity Validation : Use HPLC-MS to rule out impurities (>98% purity required for bioassays).
- Assay Standardization : Ensure consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth).
- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) tests with time-kill curves and β-galactosidase reporter assays to confirm target engagement .
Q. What experimental methods validate the compound’s interaction with bacterial enzymes (e.g., acps-pptase)?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC using purified acps-pptase and a malachite green phosphate detection kit.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for target enzymes.
- Gene Knockout Models : Compare bacterial proliferation in wild-type vs. acps-pptase-deficient strains .
Q. How to study structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., CF, OCH) at the pyridine or benzamide positions.
- Biological Profiling : Test analogs against a panel of Gram-positive/-negative bacteria and cancer cell lines.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with acps-pptase or kinase targets .
Q. What techniques determine the compound’s binding mode with its targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified acps-pptase (resolution ≤2.0 Å).
- Cryo-EM : For large enzyme complexes, use single-particle analysis to resolve binding pockets.
- NMR Titration : Monitor chemical shift perturbations in HSQC spectra of isotope-labeled enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
